![molecular formula C19H25N3O4 B5647920 N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5647920.png)
N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, demonstrating the complexity and precision required in chemical synthesis. For example, the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides showcases a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, catalyzed by NaHSO4 (Gein et al., 2017). Similarly, oxadiazol derivatives are synthesized through reactions involving aromatic carboxylic acids and isocyanimino compounds (Ramazani et al., 2011).
Molecular Structure Analysis
The molecular structure of related oxadiazole derivatives has been determined using various spectroscopic methods, including IR, 1H NMR, and X-ray diffraction analysis. These techniques reveal the spatial arrangement of atoms within the molecule and their electronic interactions, providing insight into the compound's reactivity and properties (Jiang et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole compounds often explore bioisosteric replacements and the synthesis of analogues with varying biological activities. For instance, the hydroxy-1,2,5-oxadiazolyl moiety has been investigated as a bioisoster for the carboxyl group, revealing its weak agonist and partial agonist profiles at GABA(A) receptors (Lolli et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and stability, are crucial for their practical applications. While specific data on N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide is not available, similar compounds exhibit unique absorption and emission spectra, which can be influenced by the solvent polarity and the presence of substituents (Jiang et al., 2012).
properties
IUPAC Name |
7-methoxy-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-12(2)7-17-20-18(26-21-17)10-22(3)19(23)14-8-13-5-6-15(24-4)9-16(13)25-11-14/h5-6,9,12,14H,7-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUXSGAFEKJPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CN(C)C(=O)C2CC3=C(C=C(C=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide |
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